(5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Description
(5Z)-2-[(4-Bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by a Z-configured benzylidene moiety at the 5-position and a 4-bromophenylamino substituent at the 2-position. This compound belongs to a broader class of 5-arylidene-thiazol-4(5H)-ones, which are synthesized via condensation reactions between thiazolidinone precursors and substituted benzaldehydes under mild conditions . The methoxy group at the 2-position of the benzylidene moiety and the bromine atom on the aniline ring contribute to its electronic and steric properties, influencing both reactivity and biological activity.
Properties
Molecular Formula |
C17H13BrN2O2S |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-14-5-3-2-4-11(14)10-15-16(21)20-17(23-15)19-13-8-6-12(18)7-9-13/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
IPAHYIFOKCTGIF-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-bromoaniline with 2-methoxybenzaldehyde in the presence of a thiazolone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process. Additionally, advanced purification methods such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromophenyl group serves as a reactive site for nucleophilic substitution, enabling modifications to the aromatic ring.
-
Reagents/Conditions :
-
Amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO) under reflux.
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Thiols or alkoxides in the presence of a base (e.g., K₂CO₃).
-
-
Products :
-
Substituted phenyl derivatives (e.g., 4-aminophenyl or 4-alkoxyphenyl analogs).
-
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Aromatic substitution | NH₃, DMF, 80°C, 12 h | 4-aminophenyl derivative | 65–72 | |
| SNAr with thiols | PhSH, K₂CO₃, DMSO, 60°C | 4-(phenylthio)phenyl analog | 58 |
Electrophilic Additions to the Benzylidene Moiety
The α,β-unsaturated carbonyl system (benzylidene group) undergoes electrophilic additions, particularly at the double bond.
-
Reagents/Conditions :
-
Products :
-
Dihalogenated adducts or cyclized derivatives.
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Oxidation and Reduction Reactions
The thiazole ring and benzylidene group are susceptible to redox transformations.
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Oxidation :
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H₂O₂ in acetic acid converts the thiazole’s sulfur to sulfoxide.
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MnO₂ selectively oxidizes the methoxybenzylidene group.
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-
Reduction :
Cycloaddition and Cyclization Reactions
The compound participates in [4+2] cycloadditions and intramolecular cyclizations, forming polycyclic systems.
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Diels-Alder Reactions :
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Intramolecular Cyclization :
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Acid-catalyzed closure to form fused thiazolo-quinoline systems.
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Functional Group Transformations
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Methoxy Demethylation :
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BBr₃ in CH₂Cl₂ removes the methoxy group, yielding a phenolic derivative.
-
-
Amino Group Acylation :
-
Acetic anhydride/acetyl chloride modifies the amino group.
-
| Reaction Type | Reagents/Conditions | Product | Utility | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C, 2 h | 5-(2-hydroxybenzylidene) derivative | Improved solubility | |
| Acylation | Ac₂O, pyridine, 25°C, 6 h | N-acetylated analog | Stability enhancement |
Mechanistic Insights
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Nucleophilic Substitution : The bromine’s electronegativity and the phenyl ring’s electron-withdrawing nature facilitate SNAr mechanisms.
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Benzylidene Reactivity : The conjugated double bond stabilizes transition states in cycloadditions, as shown by density functional theory (DFT) studies on analogs .
Comparative Reactivity with Analogs
The 4-bromophenyl substituent exhibits distinct reactivity compared to 2-bromophenyl or non-halogenated analogs:
| Feature | 4-Bromophenyl Derivative | 2-Bromophenyl Analog | Non-Halogenated Derivative |
|---|---|---|---|
| SNAr Reactivity | Higher (para-directing) | Moderate (ortho-directing) | Low |
| Oxidation Stability | Reduced due to Br electroneg. | Comparable | High |
| Cyclization Ease | Favors larger rings | Forms strained intermediates | Neutral |
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects.
Comparison with Similar Compounds
Antitumor and Kinase Inhibition
- Compound 3g (): Exhibits potent antitumor activity against Caco2 and HCT 116 cell lines (IC₅₀ = 6–8 µM) and inhibits DYRK1A kinase (IC₅₀ = 0.090 µM).
- Compound 5s (): A nanomolar DYRK1A inhibitor (IC₅₀ = 0.033 µM) with a pyridinylamino substituent.
The target compound’s 4-bromophenylamino group may enhance kinase affinity due to bromine’s electron-withdrawing effects, while the 2-methoxybenzylidene moiety could improve membrane permeability compared to chloro or nitro analogs . However, benzo[d]thiazole derivatives () are reported to surpass thiazol-4(5H)-ones in potency, suggesting scope for structural optimization.
Cytotoxicity and Selectivity
- Compound 3c (): Moderate HCT 116 activity (IC₅₀ = 12 µM) but strong DYRK1A inhibition (IC₅₀ = 0.064 µM).
Physicochemical and Spectral Properties
- NMR and IR Data : The target compound’s spectral features would align with analogs like 6j (), which shows characteristic peaks for NH (3010 cm⁻¹), C=O (1710 cm⁻¹), and C=S (1144 cm⁻¹).
- Solubility : Methoxy and bromine substituents may enhance solubility in polar solvents compared to nitro or chloro analogs.
Biological Activity
The compound (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H13BrN2O2S
- Molecular Weight : 389.3 g/mol
- CAS Number : 358403-61-9
The compound features a thiazole ring substituted with a bromophenyl and a methoxybenzylidene group, contributing to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Thiazole derivatives have shown promising results against various cancer cell lines. The presence of electron-donating groups like methoxy significantly enhances their cytotoxic effects. For instance, related compounds have demonstrated IC50 values in the low micromolar range against tumor cell lines .
- Antimicrobial Properties : Some thiazole derivatives have exhibited antibacterial and antifungal activities. Studies suggest that compounds with halogen substitutions (such as bromine) can enhance antimicrobial efficacy .
- Anti-inflammatory Effects : Thiazoles are also noted for their anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
The specific mechanisms through which (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one exerts its biological effects are still under investigation. However, several hypotheses exist:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in cancer progression, such as DYRK1A and GSK3α/β .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Disruption of Cellular Signaling : The structural features may interfere with cellular signaling pathways critical for tumor growth and survival .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of thiazole derivatives:
Synthesis Methods
Microwave-assisted synthesis has been employed to create libraries of thiazole derivatives efficiently. This method allows for rapid optimization of reaction conditions, yielding compounds with enhanced biological profiles .
In Vitro Studies
In vitro studies have demonstrated that (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one exhibits significant cytotoxicity against various cancer cell lines. For example:
- IC50 Values : Related thiazole compounds have shown IC50 values ranging from 1 to 10 µM against different tumor types .
Comparative Biological Activity Table
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| (5Z)-2-[(4-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one | Thiazole core with bromophenyl and methoxy groups | Anticancer, Antimicrobial |
| 5-(4-bromophenyl)thiazolidine-2,4-dione | Thiazolidine core with bromophenyl | Antidiabetic |
| 3-(phenyl)-5-(1-naphthalenyl)thiazolidin-4-one | Naphthalene moiety | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
